molecular formula C9H7N5 B13743972 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine

2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B13743972
M. Wt: 185.19 g/mol
InChI Key: WLHDDUITTKGYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring, followed by further cyclization to incorporate the pyridine ring . The reaction conditions often include the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different imidazole derivatives, while substitution reactions could introduce various functional groups into the molecule .

Mechanism of Action

The mechanism by which 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C9H7N5/c1-2-10-5-7-6(1)13-9(14-7)8-11-3-4-12-8/h1-5H,(H,11,12)(H,13,14)

InChI Key

WLHDDUITTKGYLG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(N2)C3=NC=CN3

Origin of Product

United States

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